molecular formula C17H15N3O3 B12907881 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- CAS No. 86542-78-1

8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl-

Cat. No.: B12907881
CAS No.: 86542-78-1
M. Wt: 309.32 g/mol
InChI Key: RIHQNZFROJSWQK-UHFFFAOYSA-N
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Description

8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common starting materials include 2-aminobenzamide and pyridine derivatives. The synthesis may involve:

    Cyclization reactions: to form the quinazoline core.

    Functional group modifications: to introduce the carboxylic acid and pyridyl groups.

    Methylation reactions: to add methyl groups at specific positions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch processing: for small-scale synthesis.

    Continuous flow chemistry: for larger-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinazoline ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

Chemistry

    Catalysis: Quinazoline derivatives are studied as catalysts in various organic reactions.

    Material Science: Used in the development of novel materials with specific electronic properties.

Biology

    Enzyme Inhibition: Some quinazoline derivatives act as enzyme inhibitors, making them potential candidates for drug development.

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Medicine

    Cancer Therapy: Certain quinazoline compounds are investigated for their anti-cancer properties.

    Anti-inflammatory: Potential use in treating inflammatory diseases.

Industry

    Dyes and Pigments: Used in the synthesis of dyes and pigments for industrial applications.

    Agriculture: Potential use as agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- involves interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    4-Aminoquinazoline: Known for its use in medicinal chemistry.

    2-Methylquinazoline: Another derivative with distinct biological activities.

Uniqueness

8-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-(2-pyridyl)-2,6,7-trimethyl- is unique due to its specific functional groups and structural modifications, which may confer unique biological activities and chemical properties.

Properties

CAS No.

86542-78-1

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2,6,7-trimethyl-4-oxo-3-pyridin-2-ylquinazoline-8-carboxylic acid

InChI

InChI=1S/C17H15N3O3/c1-9-8-12-15(14(10(9)2)17(22)23)19-11(3)20(16(12)21)13-6-4-5-7-18-13/h4-8H,1-3H3,(H,22,23)

InChI Key

RIHQNZFROJSWQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1C)C(=O)O)N=C(N(C2=O)C3=CC=CC=N3)C

Origin of Product

United States

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